Direct Head-to-Head Potency Comparison: AM12 vs. Galangin in Gd3+-Evoked TRPC5 Calcium Entry
AM12 was evaluated in direct comparison to its parent flavonol galangin under identical assay conditions. Both compounds were tested for inhibition of Gd3+-evoked calcium entry in HEK293 cells stably overexpressing human TRPC5. AM12 (IC50 = 0.28 μM) demonstrated a 1.6-fold improvement in potency over galangin (IC50 = 0.45 μM) [1]. The study further confirmed that AM12 also inhibits TRPC5 activity evoked by the alternative agonist (-)-Englerin A, while galangin's effect on this agonist was not quantified in the same publication, underscoring the synthetic derivative's broader inhibitory profile [1].
| Evidence Dimension | TRPC5 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.28 μM (280 nM) |
| Comparator Or Baseline | Galangin: 0.45 μM (450 nM) |
| Quantified Difference | 1.6-fold lower IC50 (improved potency) |
| Conditions | HEK293 cells overexpressing human TRPC5; 50 μM Gd3+ stimulus; calcium imaging with XRhod-1; 30 min incubation |
Why This Matters
For researchers requiring consistent, sub-micromolar TRPC5 inhibition, AM12 provides a statistically validated potency advantage over the naturally sourced alternative, reducing the required working concentration and minimizing potential off-target effects associated with higher dosing.
- [1] Naylor J, Minard A, Gaunt HJ, et al. Natural and synthetic flavonoid modulation of TRPC5 channels. Br J Pharmacol. 2016 Feb;173(3):562-74. PMID: 26565375; PMCID: PMC4728423. View Source
